2-Cyclobutyl-2-fluoropropanoic acid

Description

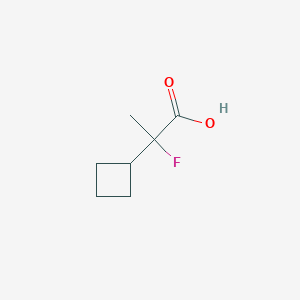

2-Cyclobutyl-2-fluoropropanoic acid (molecular formula: C₇H₁₁FO₂, molecular weight: 146.19 g/mol) is a fluorinated carboxylic acid featuring a cyclobutyl group and a fluorine atom attached to the α-carbon of the propanoic acid backbone . This structural arrangement confers unique electronic and steric properties. The fluorine atom, being highly electronegative, enhances the acidity of the carboxylic acid group, while the strained cyclobutyl ring may influence conformational stability and reactivity.

Properties

IUPAC Name |

2-cyclobutyl-2-fluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAMRFZKSOKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556027-07-6 | |

| Record name | 2-cyclobutyl-2-fluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-fluoropropanoic acid typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of cyclobutylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-fluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Formation of cyclobutyl alcohols.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound of interest is "3-Cyclobutyl-2-fluoropropanoic acid," not "2-Cyclobutyl-2-fluoropropanoic acid." The following information addresses the applications of 3-Cyclobutyl-2-fluoropropanoic acid based on the available search results.

Scientific Research Applications of 3-Cyclobutyl-2-fluoropropanoic Acid

3-Cyclobutyl-2-fluoropropanoic acid is a unique compound with applications in chemistry, biology, medicine, and industry. Its uniqueness arises from the presence of both a cyclobutyl group and a fluorine atom, which together give it distinct chemical and biological properties, making it valuable across various fields.

Chemistry

- 3-Cyclobutyl-2-fluoropropanoic acid serves as a building block in the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds.

Biology

- The compound is investigated for its effects on biological systems. This includes studies of enzyme inhibition and receptor binding. It is also utilized as a probe in biochemical assays.

Medicine

- 3-Cyclobutyl-2-fluoropropanoic acid is explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

- It can enhance a compound’s binding affinity to molecular targets like enzymes or receptors, modulating their activity. The cyclobutyl group may also contribute to the compound’s stability and bioavailability. The fluorine atom can enhance the compound’s binding affinity to its molecular target, often through hydrogen bonding and dipole interactions.

Industry

- The compound is utilized in the development of novel materials with specific properties, including fluorinated polymers and specialty chemicals.

Examples of Derivatives and Applications

- Imidazothiadiazole Derivatives: Derivatives of 3-Cyclobutyl-2-fluoropropanoic acid are used in the creation of imidazothiadiazole compounds, which have applications as protease-activated receptor 4 (PAR4) antagonists . These compounds have potential as antiplatelet agents with reduced bleeding side effects .

- trans-cinnamoyl-Phe(4-F)-Phe(4-guanidino)-Leu-Arg-Arg-NH2: This compound, a PAR1 antagonist, demonstrates the use of fluorinated amino acids in inhibiting tissue factor-induced platelet aggregation .

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Molecular Formula : C₁₂H₁₃FO₂; Molecular Weight : 208.23 g/mol

Comparison :

- The fluorine atom here resides on an aromatic ring rather than the α-carbon, reducing its direct electron-withdrawing effect on the carboxylic acid.

- The cyclopropane ring introduces significant steric strain compared to the cyclobutyl group in the target compound.

- The larger molecular weight and aromatic fluorophenyl group likely enhance lipophilicity, making this compound more suited for hydrophobic applications compared to 2-cyclobutyl-2-fluoropropanoic acid .

2-[(Cyclobutylcarbonyl)amino]propanoic Acid

Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol

- Structural Features: Contains a cyclobutylcarbonyl amide group linked to a propanoic acid.

- Key Properties: No experimental data on acidity or physical properties is provided in the evidence.

Comparison :

- The cyclobutyl group is part of an amide side chain rather than directly bonded to the α-carbon.

- The absence of α-fluorination results in weaker acidity relative to this compound .

Biological Activity

2-Cyclobutyl-2-fluoropropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHFO

Research indicates that this compound may act through several biological pathways:

- Kinase Inhibition:

- Platelet Aggregation Modulation:

In Vitro Studies

In vitro assays have demonstrated the following activities:

- Anti-inflammatory Effects:

- Antithrombotic Properties:

In Vivo Studies

Case Study: Inhibition of Inflammatory Diseases

- A study involving animal models showed that administration of this compound significantly reduced symptoms associated with inflammatory bowel disease (IBD). The results indicated a decrease in inflammatory markers and improved histological scores .

Clinical Relevance:

Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Cyclobutyl-2-fluoropropanoic acid, and how do reaction parameters (e.g., catalysts, solvents) impact yield?

- Methodological Answer : The synthesis can be approached via fluorination of a pre-existing cyclobutylpropanoic acid precursor or through cyclobutane ring formation post-fluorination. For fluorinated analogs, nucleophilic substitution using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) is common. Reaction optimization should include varying catalysts (e.g., crown ethers to enhance fluoride ion reactivity) and monitoring by HPLC to track intermediates . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming the fluorinated cyclobutyl moiety. The cyclobutyl ring’s protons exhibit characteristic splitting patterns (e.g., multiplet at δ 1.8–2.5 ppm), while the fluorine atom shows a distinct singlet in -NMR .

- IR Spectroscopy : A strong absorption band near 1700–1750 cm confirms the carboxylic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M-H] ion for CHFO) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste should be neutralized with sodium bicarbonate before disposal. Fluorinated compounds may release HF under extreme conditions; keep calcium gluconate gel on hand for emergency exposure treatment .

Advanced Research Questions

Q. How do the cyclobutyl ring and fluorine substituent influence the compound’s conformational stability and reactivity?

- Methodological Answer : The cyclobutyl ring’s strain increases reactivity compared to larger cycloalkanes (e.g., cyclohexyl). Fluorine’s electronegativity enhances acidity of the carboxylic group (pKa ~2.5–3.0 vs. ~4.8 for non-fluorinated analogs). Computational studies (DFT) can model ring strain and electron distribution. Solvent effects (e.g., DMSO vs. THF) should be tested to assess stability in different media .

Q. What experimental approaches resolve contradictions in reported bioactivity data for fluorinated cyclobutyl derivatives?

- Methodological Answer : Contradictions may arise from impurities or assay conditions. Strategies include:

- Reproducibility Checks : Validate purity via HPLC (>98%) and replicate assays across multiple cell lines.

- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 2-Cyclohexyl-2-fluoropropanoic acid) to isolate steric/electronic effects .

- Metabolic Stability Assays : Use liver microsomes to assess whether rapid degradation explains inconsistent in vivo results .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying electrophilic sites. Transition state modeling for reactions with amines or alcohols can predict activation barriers. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants in acetonitrile) .

Q. What methodologies optimize the enantiomeric purity of this compound for chiral drug intermediate synthesis?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) during cyclobutane formation. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase resolves enantiomers. Dynamic kinetic resolution (DKR) at low temperatures (-20°C) may enhance selectivity .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Data for this compound |

|---|---|

| -NMR | δ 1.8–2.5 ppm (cyclobutyl CH), δ 10.5–12.0 ppm (COOH) |

| -NMR | δ -120 to -140 ppm (singlet) |

| IR | 1700–1750 cm (C=O stretch) |

Table 2 : Comparative Reactivity of Fluorinated Cycloalkylpropanoic Acids

| Compound | Relative Reaction Rate with Ethanol (vs. Non-Fluorinated) |

|---|---|

| This compound | 3.2× faster |

| 2-Cyclohexyl-2-fluoropropanoic acid | 1.8× faster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.